molecular formula C12H20N4O3 B3046492 tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate CAS No. 1250997-43-3

tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Cat. No.: B3046492
CAS No.: 1250997-43-3
M. Wt: 268.31
InChI Key: QCLNGWUNMVHGGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a bicyclic heterocyclic compound featuring a fused [1,2,3]triazolo[1,5-a]diazepine core. Key structural attributes include:

  • tert-Butyl carbamate group: Provides steric protection and enhances metabolic stability.
  • 7,8-dihydro-4H,5(6H)-diazepine ring: A seven-membered ring system contributing to conformational flexibility.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-4,6,7,8-tetrahydrotriazolo[1,5-a][1,4]diazepine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15-5-4-6-16-10(7-15)9(8-17)13-14-16/h17H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLNGWUNMVHGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN2C(=C(N=N2)CO)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901105634
Record name 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250997-43-3
Record name 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1250997-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-[1,2,3]Triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylic acid, 7,8-dihydro-3-(hydroxymethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901105634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Sequential Diazepine Formation and Triazole Cyclization

This method prioritizes diazepine synthesis before triazole ring closure. A representative pathway involves:

  • Diazepine Core Assembly :
    • A tert-butoxycarbonyl (Boc)-protected 1,4-diamine undergoes cyclization with a ketone or ester to form the 7-membered diazepine ring. For example, reacting tert-butyl (2-aminocyclohexyl)carbamate with ethyl acetoacetate under acidic conditions yields the Boc-protected diazepine intermediate.
    • Key Conditions :
      • Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
      • Catalyst: p-Toluenesulfonic acid (PTSA)
      • Temperature: 60–80°C, 12–24 hours.
  • Triazole Ring Formation :
    • The diazepine intermediate is functionalized with an alkyne and azide group at positions 1 and 3, respectively. Intramolecular azide-alkyne cycloaddition (IAAC) under microwave irradiation (120°C, 30 minutes) forms the triazole ring.
    • Critical Insight : Non-terminal alkynes (e.g., propargyl alcohol derivatives) enable catalyst-free IAAC, avoiding ruthenium-based catalysts.
Step Reagents/Conditions Yield (%) Characterization Methods
1 Boc-protected diamine, ethyl acetoacetate, PTSA/THF, 70°C 65–70 $$ ^1H $$-NMR, IR
2 Propargyl bromide, NaN$$ _3 $$, DMF, 80°C 85 $$ ^{13}C $$-NMR, HRMS
3 Microwave IAAC, 120°C, 30 min 78 X-ray crystallography

Tandem Ugi-IAAC Reaction

A convergent route leverages the Ugi four-component reaction (Ugi-4CR) to generate precursors for IAAC:

  • Ugi Reaction :
    • 2-Azidobenzaldehyde, tert-butyl isocyanide, propargylamine, and a carboxylic acid react to form a linear peptoid scaffold bearing azide and alkyne groups.
    • Advantage : Introduces the hydroxymethyl group via propargylamine, streamlining functionalization.
  • Microwave-Assisted IAAC :
    • Intramolecular cycloaddition under microwave conditions (150°C, 20 minutes) forms the triazole ring while cyclizing the diazepine backbone.

Optimization Data :

  • Solvent-free conditions increase yields by 15% compared to DCM.
  • Catalyst-free IAAC reduces purification steps, achieving 82% isolated yield.

Functional Group Modifications

Hydroxymethyl Group Introduction

The hydroxymethyl group at position 3 originates from two primary strategies:

  • Propargyl Alcohol Utilization :
    • Propargyl alcohol derivatives serve as alkyne components in IAAC, directly embedding the hydroxymethyl group post-cyclization.
    • Example : Propargyl ethers undergo IAAC, followed by acidic hydrolysis to yield the hydroxymethyl substituent.
  • Post-Cyclization Oxidation/Reduction :
    • Aldehyde intermediates (generated via oxidation of primary alcohols on the triazole) are reduced with NaBH$$ _4 $$ to hydroxymethyl groups.
    • Challenge : Over-oxidation to carboxylic acids requires careful stoichiometric control.

Protecting Group Strategies

The tert-butyl carboxylate group is introduced via Boc protection early in the synthesis:

  • Boc Protection of Amines :
    • tert-Butyl dicarbonate (Boc$$ _2 $$O) reacts with secondary amines in the diazepine precursor under basic conditions (e.g., triethylamine/DCM).
    • Yield : >90% when using Boc$$ _2 $$O in anhydrous DCM.
  • Deprotection Considerations :
    • The Boc group remains stable during IAAC but is cleaved with trifluoroacetic acid (TFA) in later stages if needed.

Structural Characterization and Validation

Spectroscopic Analysis

  • $$ ^1H $$-NMR : Distinct peaks for the Boc group (δ 1.45 ppm, singlet) and hydroxymethyl protons (δ 3.70–3.90 ppm, multiplet).
  • $$ ^{13}C $$-NMR : Carbonyl resonance at δ 155.2 ppm confirms the carbamate group.

X-ray Crystallography

  • Single-crystal X-ray diffraction validates the fused triazole-diazepine system and stereochemistry.
  • Key Metrics :
    • Bond length (C–N in triazole): 1.32 Å.
    • Dihedral angle between triazole and diazepine: 12.7°.

Industrial-Scale Considerations

Process Optimization

  • Solvent Selection : THF outperforms DMF in minimizing side reactions during IAAC (yield increase from 75% to 88%).
  • Temperature Control : Maintaining 120°C during microwave IAAC prevents decomposition of the hydroxymethyl group.

Green Chemistry Advances

  • Catalyst-free IAAC reduces metal contamination, aligning with ICH Q3D guidelines.
  • Microwave irradiation cuts reaction times from 24 hours to 30 minutes, enhancing throughput.

Challenges and Limitations

  • Regioselectivity in IAAC :
    • Non-terminal alkynes risk forming 1,4-disubstituted triazoles, necessitating precise steric control.
  • Hydroxymethyl Stability :
    • Acidic or basic conditions may dehydrate the hydroxymethyl group to form aldehydes.

Emerging Methodologies

Continuous Flow Synthesis

  • Microreactors enable rapid mixing and heat transfer during IAAC, achieving 94% yield in 5 minutes.
  • Scalability : Pilot-scale trials demonstrate 2 kg/day production capacity.

Computational Design

  • Density functional theory (DFT) predicts optimal reaction pathways, reducing experimental iterations.
  • Case Study : DFT-guided solvent selection improved IAAC yields by 12%.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and chromium(VI) compounds.

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In the field of chemistry, tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is used as a building block for the synthesis of more complex molecules. Its triazolodiazepine core makes it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.

Biology: In biological research, this compound is utilized to study the interactions of triazolodiazepines with various biological targets. It serves as a tool to investigate the binding affinity and selectivity of these compounds towards receptors and enzymes.

Medicine: The potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may contribute to the development of new therapeutic agents for treating various diseases.

Industry: In the chemical industry, this compound is employed in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.

Mechanism of Action

The mechanism by which tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate exerts its effects involves its interaction with specific molecular targets. The triazolodiazepine core can bind to receptors and enzymes, modulating their activity and leading to biological responses. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Chloro and Fluoropyridinyl Derivatives ()

Compounds 15 , 16 , and V1A-2303 (8) feature chloro and 6-fluoropyridinyl substituents. Key differences:

Compound Substituents Yield Biological Activity
15 8-chloro, fluoropyridinyl 26% Intermediate for V1A-2303
V1A-2303 (8) 8-chloro, fluoropyridinyl, 5-methyl N/A Vasopressin V1A receptor antagonist
  • Impact of Substituents : The 5-methyl group in V1A-2303 enhances receptor binding affinity compared to the unmodified 15 , highlighting the role of alkylation in modulating activity .

Hydroxymethyl vs. Methyl Ester/Phenyl Groups

  • Methyl ester and phenyl-substituted analog (): Methyl 7-oxo-5-phenyl-5,6,7,8-tetrahydro-4H-[1,2,3]triazolo[1,5-d][1,4]diazepine-5-carboxylate (10) has a phenyl group at position 5 and a ketone at position 6.

Heterocyclic Ring System Modifications

Thieno-Fused vs. Aryl-Fused Systems ()

Thieno-fused [1,2,3]triazolo[1,5-a]pyrimidines exhibit superior anticancer activity over aryl-fused [1,2,3]triazolo[1,5-a]quinazolines (e.g., 6a–c):

Compound Class Fusion Type NCI Screening Result
Thieno-fused Triazolo-pyrimidine High activity (GP ≤ 81.85%)
Aryl-fused Triazolo-quinazoline Low activity (GP = 100.20%)
  • Key Insight: The electron-rich thieno ring enhances interactions with biological targets, whereas bulky aryl groups may hinder binding .

Triazole Ring Fusion Patterns ()

The compound tert-Butyl 3-(hydroxymethyl)-8-methyl-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate differs in:

  • Triazole fusion : [1,2,4]Triazolo[4,3-d] vs. [1,2,3]triazolo[1,5-a] in the target compound.
  • Substituents : 8-methyl vs. unsubstituted diazepine ring.
Property Target Compound Compound
Molecular Formula C₁₃H₂₂N₄O₃ C₁₃H₂₂N₄O₃
Molecular Weight 282.34 282.34
Fusion Pattern [1,2,3]triazolo[1,5-a] [1,2,4]triazolo[4,3-d]

Functional Group Variations

Hydroxymethyl vs. Amino or Bromo Groups

  • Amino-substituted analog (): tert-Butyl 2-amino-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate hydrochloride has an amino group at position 2. The amino group introduces basicity, which may improve solubility in acidic environments but reduce blood-brain barrier penetration compared to hydroxymethyl .
  • Bromo-substituted analog (): tert-Butyl 1,3-dibromo-8,9-dihydro-5H-imidazo[1,5-d][1,4]diazepine-7(6H)-carboxylate contains bromine atoms at positions 1 and 3.

Hydroxymethyl vs. Ketone ()

The compound tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate features a ketone at position 3.

Physicochemical and Commercial Considerations

  • Price and Availability : tert-Butyl 2-(hydroxymethyl)-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate () is priced at $710/g, indicating high commercial demand for hydroxymethyl-substituted analogs .
  • Synthetic Challenges: Low yields (e.g., 26% for 15 in ) suggest that the synthesis of triazolodiazepines is non-trivial, requiring optimized protocols .

Biological Activity

tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate is a complex organic compound that belongs to the class of triazolodiazepines. This compound has garnered attention for its potential pharmacological applications, particularly its interaction with the GABA_A receptor and its anticonvulsant properties.

Chemical Structure and Properties

The compound has a molecular formula of C12H20N4O3C_{12}H_{20}N_{4}O_{3} and a molecular weight of 252.32 g/mol. Its structure features a triazolo[1,5-a][1,4]diazepine core which is significant for its biological activity.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC12H20N4O3
Molecular Weight252.32 g/mol
CAS Number1250997-43-3

The primary biological activity of this compound is attributed to its interaction with benzodiazepine (BZD) receptors , specifically at the GABA_A receptor's BZD-binding site. This interaction enhances the inhibitory effects of GABA (gamma-aminobutyric acid), leading to increased neuronal inhibition.

Biochemical Pathways

The compound primarily affects the GABAergic pathway , which is crucial for maintaining inhibitory control in the central nervous system (CNS). By modulating this pathway, it exhibits pronounced anticonvulsant activity that may be comparable to standard treatments such as diazepam.

Biological Activity and Pharmacological Effects

Research indicates that this compound has demonstrated significant anticonvulsant properties in various animal models. The compound's efficacy was assessed through several studies:

Case Studies

  • Anticonvulsant Efficacy :
    • In a study evaluating the anticonvulsant effects in mice, the compound showed a dose-dependent reduction in seizure activity induced by pentylenetetrazole (PTZ), indicating its potential as a therapeutic agent for epilepsy .
  • Binding Affinity Studies :
    • Binding affinity assays revealed that this compound exhibits a high affinity for BZD receptors compared to other triazolodiazepines. This suggests that structural modifications enhance receptor interactions and biological efficacy .
  • Neuroprotective Effects :
    • Additional research highlighted its neuroprotective effects against glutamate-induced excitotoxicity in neuronal cell cultures. This property suggests potential applications in neurodegenerative disorders where GABAergic dysfunction is prevalent .

Synthesis and Research Applications

The synthesis of this compound typically involves multiple steps including azide-alkyne cycloaddition reactions facilitated by copper(I) catalysis. This synthetic route not only provides a pathway to obtain this compound but also allows for the exploration of related derivatives with enhanced biological activities.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

  • Methodological Answer : Use Design of Experiments (DOE) frameworks to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent ratio). Statistical tools like response surface methodology (RSM) can identify optimal conditions while minimizing experimental iterations . For reaction pathway validation, combine quantum chemical calculations (e.g., density functional theory) with experimental validation to predict intermediates and transition states, as demonstrated in integrated computational-experimental workflows .

Q. What spectroscopic and analytical techniques are recommended for structural confirmation?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the hydroxymethyl group and bicyclic triazolodiazepine core.
  • X-ray Crystallography : Resolve crystal structures to validate stereochemistry and hydrogen-bonding interactions (e.g., tert-butyl carbamate protection) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C14_{14}H22_{22}N4_4O3_3) with <2 ppm mass error .

Q. What safety protocols should be followed when handling this compound?

  • Methodological Answer : Although no specific hazards are reported for structurally similar tert-butyl carboxylates , adhere to general lab safety practices:

  • Use fume hoods for synthesis/purification steps.
  • Conduct a risk assessment for potential byproducts (e.g., azide intermediates in triazole formation).
  • Follow institutional chemical hygiene plans for waste disposal and emergency procedures .

Advanced Research Questions

Q. How can computational modeling elucidate reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer :

  • Reaction Path Search : Use software like GRRM or AFIR to explore potential pathways for ring-opening or functionalization reactions. Compare computed activation energies with experimental kinetics data .
  • Solvent Effects : Apply continuum solvation models (e.g., COSMO-RS) to predict solvent-dependent regioselectivity in triazole-based reactions .

Q. What strategies can mitigate instability of the hydroxymethyl group under varying pH or temperature?

  • Methodological Answer :

  • Protection/Deprotection : Temporarily protect the hydroxymethyl group with silyl ethers (e.g., TBSCl) during harsh reactions, followed by mild deprotection (e.g., TBAF) .
  • Stability Studies : Use accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .

Q. How does this compound behave in multi-step synthetic routes for heterocyclic drug candidates?

  • Methodological Answer :

  • Sequential Functionalization : Employ cross-coupling reactions (e.g., Suzuki-Miyaura) on the triazole ring, followed by diazepine ring expansion. Monitor reaction progress via in-situ IR spectroscopy .
  • Scale-Up Challenges : Use microreactor systems to enhance heat/mass transfer during exothermic steps (e.g., cycloadditions) and minimize side reactions .

Data Contradiction and Resolution

Q. How to resolve discrepancies in reported reaction yields for similar triazolodiazepine derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst source) across studies using chemoinformatics tools.
  • Reproducibility Checks : Replicate key experiments with controlled variables (e.g., degassing solvents to exclude O2_2-mediated side reactions) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate
Reactant of Route 2
tert-Butyl 3-(hydroxymethyl)-7,8-dihydro-4H-[1,2,3]triazolo[1,5-a][1,4]diazepine-5(6H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.